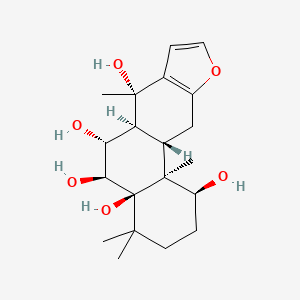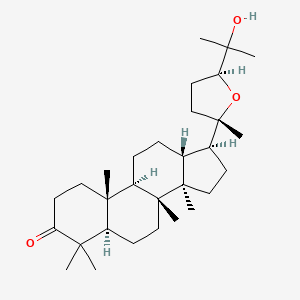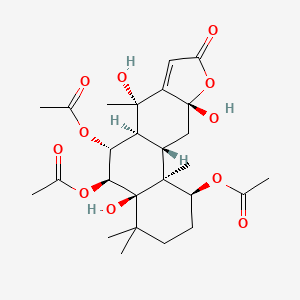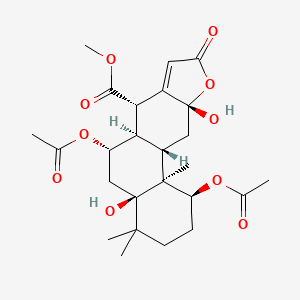
delta-Caesalpin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delta-Caesalpin is a compound with the molecular formula C20H30O6 and a molecular weight of 366.4 g/mol . It is a type of diterpenoid and is sourced from the herbs of Caesalpinia pulcherrima . It is typically found in powder form .
Chemical Reactions Analysis
Chemical reactions involving delta-Caesalpin could be studied using techniques like differential thermal analysis (DTA) or differential scanning calorimetry (DSC) . These techniques measure the heat flow associated with material transitions, which can provide insights into the chemical reactions involving the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of delta-Caesalpin could be analyzed using techniques like differential thermal analysis (DTA) and differential scanning calorimetry (DSC) . These techniques can provide information about phase transitions, crystallization, and melting processes .
Applications De Recherche Scientifique
Anticancer Potential
Delta-Caesalpin, derived from the Caesalpinia genus, has shown promise in anticancer studies. Compounds isolated from this genus have been tested for their efficacy against various cancer cell lines. The unique secondary metabolites present in delta-Caesalpin, such as flavonoids and terpenoids, contribute to its potential to inhibit tumor growth and induce apoptosis in cancerous cells .
Anti-inflammatory Activity
The anti-inflammatory properties of delta-Caesalpin are significant for therapeutic applications. Pharmacological studies indicate that extracts from the Caesalpinia genus can effectively reduce inflammation, which is beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Antimicrobial Effects
Delta-Caesalpin exhibits strong antimicrobial activity, making it a valuable resource for developing new antibiotics. Its ability to combat a range of pathogenic bacteria and fungi is particularly important in an era of increasing antibiotic resistance .
Antidiabetic Influence
Research has demonstrated the antidiabetic effects of delta-Caesalpin. By influencing glucose metabolism and insulin sensitivity, compounds from this genus can be utilized in managing diabetes and related metabolic syndromes .
Antiulcer Applications
Delta-Caesalpin has been identified as having antiulcer properties. Its compounds can provide a protective effect on the gastric mucosa, reducing the incidence of ulcers and promoting healing in the gastrointestinal tract .
Traditional Uses and Ethnomedicine
Beyond its pharmacological applications, delta-Caesalpin has a rich history in traditional medicine. It has been used for various treatments, such as healing wounds, reducing fever, and even as a nutritional supplement due to its high protein content. This traditional knowledge provides a foundation for further scientific exploration of its uses .
Mécanisme D'action
Mode of Action
It is known that compounds from the Caesalpinia genus, which Delta-Caesalpin belongs to, have antioxidant and anti-inflammatory properties . These compounds, including Delta-Caesalpin, may interact with their targets, leading to changes in cellular processes such as oxidative stress and inflammation . .
Biochemical Pathways
Delta-Caesalpin may affect various biochemical pathways. Compounds from the Caesalpinia genus have been reported to modulate oxidative, inflammatory, and apoptotic signaling pathways .
Result of Action
Compounds from the caesalpinia genus have been reported to reduce cardiac damage and enhance vasorelaxation . These effects may be attributed to their antioxidant and anti-inflammatory properties
Orientations Futures
While delta-Caesalpin has been identified and its basic properties described, there is still much to learn about this compound. Future research could focus on elucidating its synthesis process, molecular structure, and mechanism of action. Additionally, its potential therapeutic applications, particularly in relation to diseases like cardiovascular diseases, could be explored .
Propriétés
IUPAC Name |
(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1,4a,5,6,7-pentol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c1-17(2)7-5-13(21)18(3)11-9-12-10(6-8-26-12)19(4,24)14(11)15(22)16(23)20(17,18)25/h6,8,11,13-16,21-25H,5,7,9H2,1-4H3/t11-,13-,14-,15+,16-,18-,19+,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXXTJMWLNVGOF-UNZQKMDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2(C1(C(C(C3C2CC4=C(C3(C)O)C=CO4)O)O)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](CCC([C@@]1([C@H]([C@@H]([C@@H]3[C@@H]2CC4=C([C@@]3(C)O)C=CO4)O)O)O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenyl-3-[(2,2,5,5-tetradeuteriooxolan-3-yl)oxycarbonylamino]butan-2-yl] phosphate](/img/structure/B1150816.png)

![1-[4-(4-Chlorophenyl)-1,1,2,3,3-pentadeuterio-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid](/img/structure/B1150823.png)

